2,6-Difluoro-4-methoxybenzylamine
Overview
Description
2,6-Difluoro-4-methoxybenzylamine is an organic compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol . It features a benzene ring substituted with fluorine atoms at the 2 and 6 positions, a methoxy group at the 4 position, and an amine group attached to the benzyl ring
Preparation Methods
The synthesis of 2,6-Difluoro-4-methoxybenzylamine can be achieved through several routes. One common method involves the reductive amination of 2,6-difluoro-4-methoxybenzaldehyde using an amine source. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2,6-Difluoro-4-methoxybenzylamine undergoes various chemical reactions, including:
Reductive Amination: This reaction converts a carbonyl group (C=O) to an amine (NH2) using an amine source and a reducing agent.
Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms can deactivate the benzene ring towards electrophilic aromatic substitution reactions compared to unsubstituted benzene.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, forming various products depending on the reagents and conditions used.
Scientific Research Applications
2,6-Difluoro-4-methoxybenzylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methoxybenzylamine involves its interaction with molecular targets through its functional groups. The fluorine atoms can alter the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The methoxy group introduces a hydrophilic character, potentially impacting the compound’s solubility and bioavailability.
Comparison with Similar Compounds
2,6-Difluoro-4-methoxybenzylamine can be compared with other similar compounds such as:
2,6-Difluorobenzylamine: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
4-Methoxybenzylamine: Lacks the fluorine atoms, affecting its electronic properties and reactivity.
2,6-Difluoro-4-methoxyphenol: Similar structure but with a hydroxyl group instead of an amine, leading to different chemical behavior.
Properties
IUPAC Name |
(2,6-difluoro-4-methoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALINWWVXTNYKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397597 | |
Record name | 2,6-Difluoro-4-methoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771573-20-7 | |
Record name | 2,6-Difluoro-4-methoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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